p-Phenylenediamine hydrochloride
CAS No.: 55972-71-9
Cat. No.: VC8469483
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55972-71-9 |
|---|---|
| Molecular Formula | C6H9ClN2 |
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | benzene-1,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2.ClH/c7-5-1-2-6(8)4-3-5;/h1-4H,7-8H2;1H |
| Standard InChI Key | MCIURFJELJKSNV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)N.Cl |
| Canonical SMILES | C1=CC(=CC=C1N)N.Cl |
| Colorform | WHITE TO SLIGHTLY REDDISH CRYSTALS |
| Melting Point | greater than 392 °F (NTP, 1992) |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
p-Phenylenediamine hydrochloride (C₆H₈N₂·HCl) is a white to light purple crystalline solid derived from the protonation of p-phenylenediamine. Its IUPAC name is 1,4-diaminobenzene hydrochloride, with a molecular weight of 144.60 g/mol. The compound exhibits a monoclinic crystal structure and is hygroscopic, readily absorbing atmospheric moisture .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 136–140°C (decomposes) | |
| Solubility (Water) | 45 g/L (20°C) | |
| pKa (25°C) | 4.7 (amine group) | |
| Log P (Octanol-Water) | -0.47 | |
| Vapor Pressure (25°C) | 0.001 mmHg |
The hydrochloride form enhances stability compared to free PPD, which rapidly oxidizes to quinoneimines upon exposure to air or light .
Synthesis and Industrial Production
Advanced Methodologies
A patented approach involves the Hofmann degradation of terephthalic acid diamide (Figure 1):
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Polyester Treatment: Polyesters of terephthalic acid react with anhydrous ammonia (≤15% H₂O) at 50–300°C and 1–300 atm .
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Diamide Extraction: Glycol byproducts are removed via solvent extraction.
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Hofmann Degradation: The diamide undergoes base-mediated cleavage to yield PPD hydrochloride with >90% purity .
This method reduces energy consumption by 40% compared to traditional routes and minimizes hazardous waste .
Toxicological Profile and Health Hazards
Acute Toxicity
Acute exposure induces methemoglobinemia (≥30% MetHb), characterized by cyanosis, dyspnea, and coma. Case studies report fatalities following ingestion of 5–10 g in adults .
Chronic and Subchronic Effects
| Endpoint | Study Findings | Source |
|---|---|---|
| Hepatotoxicity | ↑ ALT/AST (≥50 mg/kg/day, 90d) | |
| Nephrotoxicity | Tubular necrosis (≥25 mg/kg/day) | |
| Ocular Toxicity | Cataractogenesis (10 mg/kg/day) |
Rodent studies demonstrate dose-dependent increases in hepatic adenomas (≥100 ppm, 2-year feed), though human carcinogenicity remains unclassified .
| Agency | Limit (8h TWA) | Notes |
|---|---|---|
| OSHA | 0.1 mg/m³ | Skin designation |
| ACGIH | 0.05 mg/m³ | Sensitizer notation |
| EU REACH | 0.01% (cosmetics) | R43, R50/53 labeling |
Environmental Regulations
The U.S. EPA classifies PPD hydrochloride as Acute Toxicity Category 3 for aquatic organisms (EC₅₀: 2.5 mg/L, Daphnia magna) . Discharge limits of <0.1 ppm apply under the Clean Water Act .
Research Gaps and Future Directions
While current data robustly characterize acute toxicity, chronic low-dose effects (<1 mg/kg/day) remain understudied. The CIR Expert Panel emphasizes the need for:
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Genotoxicity Clarification: Resolve conflicting Ames test results (mutagenic in TA98 ± S9; non-mutagenic in TA100) .
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Endocrine Disruption Screening: Assess binding affinity to estrogen receptors (ERα/ERβ) via in vitro assays .
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Ecotoxicokinetics: Quantify bioaccumulation factors in benthic organisms .
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